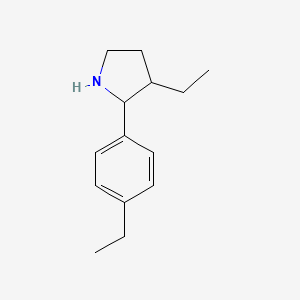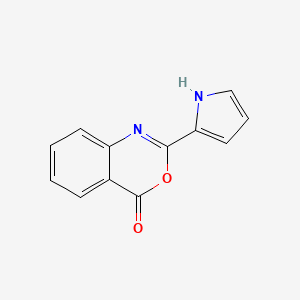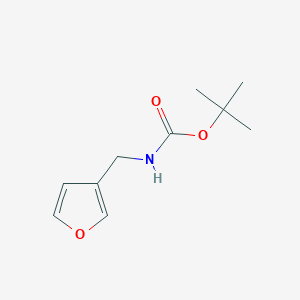
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has attracted significant attention in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate, followed by cyclization in acetic anhydride to produce the benzofuran ring. The final step involves nitration and carboxamidation to introduce the nitro and carboxamide groups .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized processes to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 6-oxo-4-methoxy-7-nitro-1-benzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-methoxy-7-amino-1-benzofuran-5-carboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxybenzofuran: Lacks the methoxy, nitro, and carboxamide groups, resulting in different biological activities.
4-Methoxybenzofuran: Lacks the hydroxyl, nitro, and carboxamide groups, leading to different chemical reactivity.
7-Nitrobenzofuran: Lacks the hydroxyl, methoxy, and carboxamide groups, affecting its overall properties.
Uniqueness
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activities. The combination of hydroxyl, methoxy, nitro, and carboxamide groups allows for a wide range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
88258-45-1 |
|---|---|
Formule moléculaire |
C10H8N2O6 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C10H8N2O6/c1-17-8-4-2-3-18-9(4)6(12(15)16)7(13)5(8)10(11)14/h2-3,13H,1H3,(H2,11,14) |
Clé InChI |
QSKBFMXSHNDBGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)[N+](=O)[O-])O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)


![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)




![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
